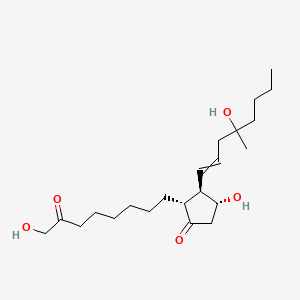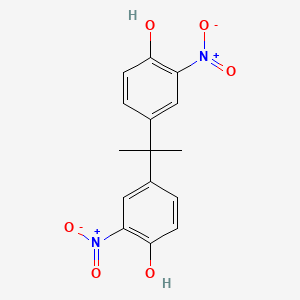
Diiodo-philanthotoxin-343-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodo-philanthotoxin-343-arginine is a synthetic analog of philanthotoxin-343, a compound originally derived from the venom of the digger wasp, Philanthus triangulum. This compound is known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-philanthotoxin-343-arginine involves several steps, starting with the preparation of the philanthotoxin-343 backbone. This backbone is then modified by introducing diiodo groups and an arginine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired modifications are achieved .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Diiodo-philanthotoxin-343-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to remove specific functional groups or modify the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may result in the formation of this compound derivatives with altered functional groups, while substitution reactions can produce analogs with different side chains .
科学研究应用
Diiodo-philanthotoxin-343-arginine has several scientific research applications, including:
Neuropharmacology: It is used to study the inhibition of ionotropic glutamate receptors and nicotinic acetylcholine receptors, which are important for understanding neurological diseases and developing new treatments
Insecticide Development: The compound’s ability to inhibit specific receptors makes it a potential candidate for developing novel insecticides.
Biomedical Research: It is used to investigate the mechanisms of neurodegeneration and neuroprotection, particularly in conditions such as glaucoma and other neurodegenerative diseases.
作用机制
Diiodo-philanthotoxin-343-arginine exerts its effects by acting as an open-channel blocker of ionotropic glutamate receptors and nicotinic acetylcholine receptors. The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail allow it to bind within the ion channel, blocking the flow of ions and inhibiting receptor activity. This mechanism is crucial for its neuropharmacological effects and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Philanthotoxin-343: The parent compound, known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors.
Philanthotoxin-12: A more potent analog with similar inhibitory effects but different structural modifications.
Philanthotoxin-433: Another analog with a different polyamine length, known for its potent inhibitory effects on ionotropic receptors.
属性
CAS 编号 |
134419-06-0 |
|---|---|
分子式 |
C29H51I2N9O4 |
分子量 |
839.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H51I2N9O4/c1-2-8-25(41)40-24(19-20-17-21(30)26(42)22(31)18-20)28(44)38-16-7-13-36-11-4-3-10-35-12-6-15-37-27(43)23(32)9-5-14-39-29(33)34/h17-18,23-24,35-36,42H,2-16,19,32H2,1H3,(H,37,43)(H,38,44)(H,40,41)(H4,33,34,39)/t23-,24-/m0/s1/i30-2,31-2 |
InChI 键 |
OAAQEYQIFYXRKL-PXHQORNJSA-N |
SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
手性 SMILES |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
同义词 |
diiodo-philanthotoxin-343-arginine I-PhTX-343-Arg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1213562.png)

![(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1R,2S)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1213567.png)


![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1213572.png)







